molecular formula C20H22N4O2S B11023358 [4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

[4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B11023358
M. Wt: 382.5 g/mol
InChI Key: VKTMLBROSLVNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone: , also known by its chemical formula C₁₉H₂₂N₂O₂ , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common route includes the following:

  • Piperazine Derivatization: : Start with piperazine (a heterocyclic compound) and react it with 4-methoxybenzoyl chloride to form the [4-(4-methoxyphenyl)piperazino] intermediate.

  • Thienyl Substitution: : Next, introduce the thienyl group by reacting the intermediate with 2-thiophenecarboxylic acid or its derivatives.

Industrial Production:

While industrial-scale production methods may vary, the above synthetic steps provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents can be added or replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Major products depend on reaction conditions and substituents. For instance, reduction could yield an amine derivative.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. It might interact with receptors or enzymes.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Assess its effects on cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) to exert its effects. Further studies are needed to elucidate the precise pathways involved.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C20H22N4O2S/c1-22-18(14-17(21-22)19-4-3-13-27-19)20(25)24-11-9-23(10-12-24)15-5-7-16(26-2)8-6-15/h3-8,13-14H,9-12H2,1-2H3

InChI Key

VKTMLBROSLVNAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.